(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid

Catalog No.
S1938119
CAS No.
287100-83-8
M.F
C18H36O2
M. Wt
302.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C1...

CAS Number

287100-83-8

Product Name

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid

Molecular Formula

C18H36O2

Molecular Weight

302.35 g/mol

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1

InChI Key

QIQXTHQIDYTFRH-HXPQJNGISA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O
  • Stable Isotope Labeling:

    Stearic Acid-13C18 is a prime example of a stable isotope labeled compound. Due to the ¹³C enrichment, the molecule can be easily distinguished from its naturally occurring counterpart in complex mixtures through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to track the fate and behavior of Stearic acid-13C18 within a system, providing insights into metabolic pathways, lipid dynamics, and other biological processes.

  • Metabolic Flux Analysis:

    In metabolic flux analysis, scientists aim to understand the rates of biochemical reactions within a cell or organism. Stearic Acid-13C18 can be introduced into a biological system, and by analyzing the incorporation of ¹³C into downstream metabolites using NMR, researchers can determine the relative rates of specific metabolic pathways []. This information is crucial for understanding cellular metabolism in health and disease.

  • Drug Discovery:

    Stearic Acid-13C18 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. By labeling a drug molecule with ¹³C, researchers can track its movement through the body and identify potential issues with bioavailability or off-target effects []. This information is vital for optimizing drug development and ensuring the safety and efficacy of new therapeutics.

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-^13C_18)octadecanoic acid is a stable isotope-labeled form of octadecanoic acid, commonly known as stearic acid. The molecular formula for this compound is C₁₈H₃₆O₂, and it has a molecular weight of approximately 284.48 g/mol . Octadecanoic acid is a saturated fatty acid with an 18-carbon chain and is typically found in various animal and vegetable fats. In its solid state, it appears as a white waxy solid with a mild odor and is insoluble in water but soluble in organic solvents .

Stearic acid-13C18 is primarily a research tool. Its mechanism of action depends on the specific application.

  • Metabolic studies: By tracking the ¹³C label through NMR, researchers can investigate how cells uptake, utilize, and store stearic acid [].
  • Membrane studies: Stearic acid is a component of cell membranes. Stearic acid-13C18 can be used to study the dynamics and interactions of fatty acids within membranes [].
Typical of saturated fatty acids:

  • Hydrogenation: Unsaturated fatty acids can be hydrogenated to form octadecanoic acid. For example:
    C18H34O2+H2C18H36O2\text{C}_{18}\text{H}_{34}\text{O}_2+\text{H}_2\rightarrow \text{C}_{18}\text{H}_{36}\text{O}_2
  • Esterification: Octadecanoic acid can react with alcohols to form esters:
    C18H36O2+R OHC18H35O2R+H2O\text{C}_{18}\text{H}_{36}\text{O}_2+\text{R OH}\rightarrow \text{C}_{18}\text{H}_{35}\text{O}_2\text{R}+\text{H}_2\text{O}
  • Reduction: It can be reduced to stearyl alcohol:
    C18H36O2+H2C18H38O\text{C}_{18}\text{H}_{36}\text{O}_2+\text{H}_2\rightarrow \text{C}_{18}\text{H}_{38}\text{O}

Octadecanoic acid is recognized for its role in biological systems. It functions as a metabolite in various organisms and is involved in lipid metabolism. Stearic acid has been shown to have various health effects:

  • Cholesterol Regulation: It may help lower levels of low-density lipoprotein cholesterol.
  • Antimicrobial Properties: Some studies suggest that stearic acid exhibits antimicrobial activity against certain pathogens .

Octadecanoic acid can be synthesized through several methods:

  • Saponification: This involves the hydrolysis of triglycerides using hot water to produce fatty acids:
    Triglyceride+3H2O3C18H36O2+Glycerol\text{Triglyceride}+3\text{H}_2\text{O}\rightarrow 3\text{C}_{18}\text{H}_{36}\text{O}_2+\text{Glycerol}
  • Biosynthesis: In living organisms, octadecanoic acid is synthesized from palmitoyl-CoA through the action of fatty acid synthase .
  • Hydrogenation of Oleic Acid: Commercially, it can be produced by hydrogenating oleic acid (an unsaturated fatty acid):
    C18H34O2+H2C18H36O2\text{C}_{18}\text{H}_{34}\text{O}_2+H_2\rightarrow C_{18}H_{36}O_2

Octadecanoic acid has a wide range of applications across various industries:

  • Cosmetics and Personal Care: Used as an emollient and thickening agent in creams and lotions.
  • Food Industry: Employed as a food additive and stabilizer.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Manufacturing: Utilized in the production of soaps, detergents, and lubricants .

Studies on the interactions of octadecanoic acid with other compounds reveal its potential effects on cellular membranes and lipid profiles. For example:

  • Membrane Fluidity: Its incorporation into lipid bilayers can affect membrane fluidity and permeability.
  • Drug Delivery Systems: Research indicates that stearic acid derivatives can enhance the solubility and bioavailability of drugs .

Several compounds share structural similarities with octadecanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
Palmitic AcidC₁₆H₃₂O₂Shorter carbon chain (16 carbons)
Oleic AcidC₁₈H₃₄O₂Unsaturated fatty acid with one double bond
Arachidonic AcidC₂₀H₃₂O₂Longer carbon chain (20 carbons), polyunsaturated
Lauric AcidC₁₂H₂₄O₂Shorter carbon chain (12 carbons), found in coconut oil

Octadecanoic acid's unique characteristics stem from its saturated nature and longer carbon chain compared to other fatty acids. This structure contributes to its distinct physical properties and biological activities .

XLogP3

7.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(~13~C_18_)Octadecanoic acid

Dates

Modify: 2023-08-16

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